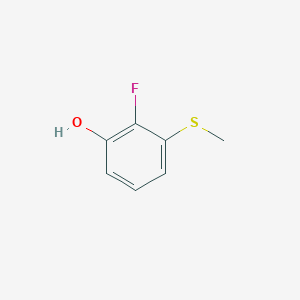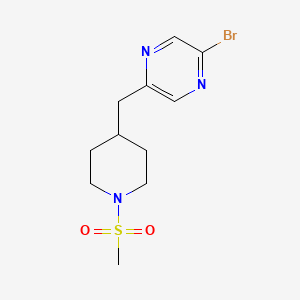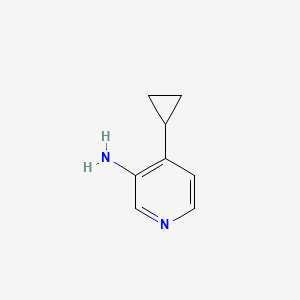
4-Cyclopropylpyridin-3-amine
概述
描述
4-Cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol It is characterized by a cyclopropyl group attached to the pyridine ring at the 4-position and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Cyclopropylpyridin-3-amine involves the reduction of 4-cyclopropyl-3-nitropyridine. The reaction is typically carried out using zinc powder and ammonium chloride in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature . The reaction mixture is stirred for about an hour, and the product is isolated by concentrating the organic layer and washing with pentane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques.
化学反应分析
Types of Reactions: 4-Cyclopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reducing Agents: Zinc powder and ammonium chloride in THF for reduction reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent for these reactions.
Major Products:
科学研究应用
4-Cyclopropylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and mechanical properties.
Biological Research: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of 4-Cyclopropylpyridin-3-amine is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity .
相似化合物的比较
4-Cyclopropylpyridin-3-amine Hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Other Pyridine Derivatives: Compounds like 4-cyclopropyl-3-nitropyridine and other substituted pyridines share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and an amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-cyclopropylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVCHXPHRGPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)

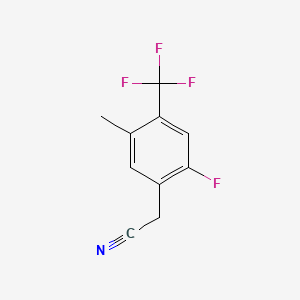
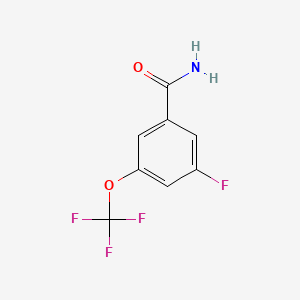
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)
![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

